molecular formula C7H8FNO B14041847 4-Fluoro-3-(methoxy-D3)aniline

4-Fluoro-3-(methoxy-D3)aniline

Cat. No.: B14041847
M. Wt: 144.16 g/mol
InChI Key: XAACOEWSHBIFGJ-FIBGUPNXSA-N
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Description

4-Fluoro-3-(methoxy-D3)aniline is an organofluorine compound with the molecular formula C7H8FNO It is a derivative of aniline, where the hydrogen atom at the para position is replaced by a fluorine atom, and the hydrogen atom in the methoxy group is replaced by deuterium

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(methoxy-D3)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include fluorinated quinones, substituted anilines, and various amine derivatives .

Mechanism of Action

The mechanism by which 4-Fluoro-3-(methoxy-D3)aniline exerts its effects involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can modulate enzyme activity and influence metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3-(methoxy-D3)aniline is unique due to the presence of the deuterium atom in the methoxy group, which can influence its chemical reactivity and stability. This makes it particularly valuable in studies involving isotopic labeling and tracing .

Properties

Molecular Formula

C7H8FNO

Molecular Weight

144.16 g/mol

IUPAC Name

4-fluoro-3-(trideuteriomethoxy)aniline

InChI

InChI=1S/C7H8FNO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,9H2,1H3/i1D3

InChI Key

XAACOEWSHBIFGJ-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)N)F

Canonical SMILES

COC1=C(C=CC(=C1)N)F

Origin of Product

United States

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